molecular formula C13H11BFNO3 B1387930 (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 874288-05-8

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1387930
CAS RN: 874288-05-8
M. Wt: 259.04 g/mol
InChI Key: CVYDMRNYGKMSDI-UHFFFAOYSA-N
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Description

“(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BFNO3 . It has a molecular weight of 259.04 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further attached to a carbamoyl group that is linked to a 3-fluorophenyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 66.5±0.4 cm3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It has 3 freely rotating bonds . The polar surface area of the compound is 70 Å2 . The compound has a polarizability of 26.4±0.5 10-24 cm3 . The surface tension of the compound is 54.8±5.0 dyne/cm . The molar volume of the compound is 192.8±5.0 cm3 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The compound has a signal word of "Warning" . Specific hazard statements and precautionary statements are not available in the resources .

properties

IUPAC Name

[4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYDMRNYGKMSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660257
Record name {4-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874288-05-8
Record name {4-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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